3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione
Overview
Description
Scientific Research Applications
Photophysical Properties
- Crystal Structure and Spectroscopic Analysis : The compound has been analyzed for its photophysical properties, including vibration, absorption, and photoluminescence spectroscopy. It exhibits significant nonlinear optical properties, with a hyperpolarizability 9 times higher than urea, a commercial nonlinear optical (NLO) material (Nadeem et al., 2017).
Synthesis and Crystal Structure
- Synthesis Process : The synthesis process involves the treatment of related triazole-thione compounds with other chemical agents, leading to the formation of structurally unique compounds with diverse applications (Xu et al., 2006).
Antioxidative Activity
- Antioxidant Properties : A study focused on the synthesis of S-substituted derivatives of triazole-thiones, which demonstrated excellent antioxidant activity, outperforming standard antibiotics in certain cases (Tumosienė et al., 2014).
Anticancer Activity
- Effects on Cancer Cell Migration : Derivatives of triazole-thione have been shown to inhibit cancer cell migration and affect the growth of melanoma, breast, and pancreatic cancer spheroids, indicating potential as anticancer agents (Šermukšnytė et al., 2022).
Anti-Cancer Properties Analysis
- Tautomeric Properties and Anti-Cancer Mechanisms : The compound has been analyzed for its tautomeric properties and mechanisms behind anti-cancer properties, particularly as EGFR inhibitors, suggesting potential for treatment in cancer therapy (Karayel, 2021).
Mechanism of Action
While the specific mechanism of action for this compound is not provided, triazole-pyrimidine hybrid compounds have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-5-16-9-11-17(12-10-16)23-13-18-20-21-19(24)22(18)15(4)8-6-7-14(2)3/h9-12,14-15H,5-8,13H2,1-4H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWFBJNERWTBLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C(C)CCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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